2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide
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Overview
Description
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoindole core, a cyano group, and a cyclohexylacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the isoindole core, which can be achieved through the cyclization of ortho-substituted benzylamines
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates. Industrial synthesis may also incorporate continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often utilized under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s isoindole core can engage in π-π stacking interactions, while the cyano and cyclohexylacetamide groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide stands out due to its specific structural features, such as the cyclohexylacetamide moiety, which may confer unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for targeted research applications.
Properties
IUPAC Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-10-14(17(22)20-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(19)21-15/h4-5,8-9,11H,1-3,6-7H2,(H2,19,21)(H,20,22)/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZQSIGSNYVRO-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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